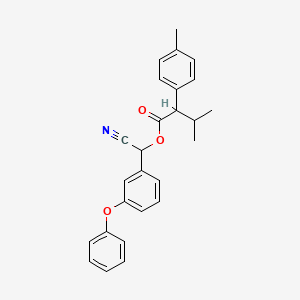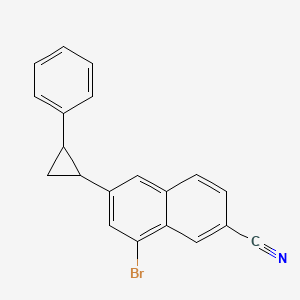
Ethyl 2-cyclopropyl-2-(diethoxyphosphoryl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyclopropyl-2-(diethoxyphosphoryl)acetate: is an organic compound with the molecular formula C11H21O5P and a molecular weight of 264.26 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and a diethoxyphosphoryl group attached to an acetate backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyclopropyl-2-(diethoxyphosphoryl)acetate typically involves the reaction of cyclopropaneacetic acid with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclopropyl-2-(diethoxyphosphoryl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the diethoxyphosphoryl group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted derivatives of the original compound .
Scientific Research Applications
Ethyl 2-cyclopropyl-2-(diethoxyphosphoryl)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-cyclopropyl-2-(diethoxyphosphoryl)acetate involves its interaction with specific molecular targets. The diethoxyphosphoryl group can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The cyclopropyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(diethoxyphosphoryl)acetate: Similar structure but lacks the cyclopropyl group.
Triethyl phosphonoacetate: Contains three ethoxy groups instead of two.
Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate: Contains an acetoxy group in place of the cyclopropyl group.
Uniqueness
Ethyl 2-cyclopropyl-2-(diethoxyphosphoryl)acetate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C11H21O5P |
|---|---|
Molecular Weight |
264.25 g/mol |
IUPAC Name |
ethyl 2-cyclopropyl-2-diethoxyphosphorylacetate |
InChI |
InChI=1S/C11H21O5P/c1-4-14-11(12)10(9-7-8-9)17(13,15-5-2)16-6-3/h9-10H,4-8H2,1-3H3 |
InChI Key |
JEOCAFPCAKKNDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CC1)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


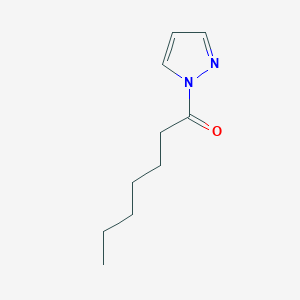
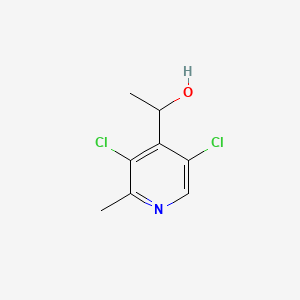
![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate](/img/structure/B13930261.png)
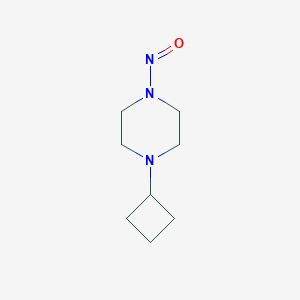

![4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile](/img/structure/B13930269.png)
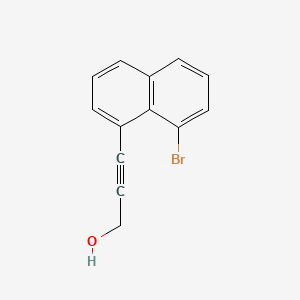

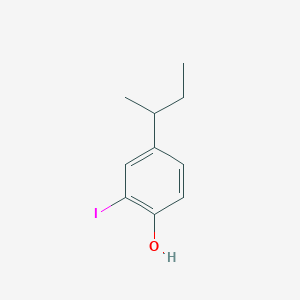
![[1,1-Biphenyl]-3,5-diol,4-methyl-](/img/structure/B13930304.png)
